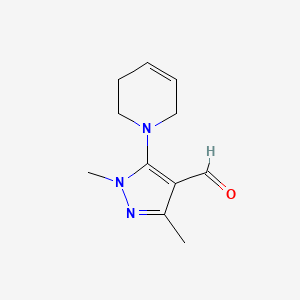
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the pyrazole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carboxylic acid
- 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-methanol
Uniqueness
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
生物活性
1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tetrahydropyridine moiety and an aldehyde group. The general structure can be represented as follows:
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 232.28 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including antitumor , anti-inflammatory , antimicrobial , and antioxidant effects. The specific biological activities of this compound have been explored in several studies.
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, the compound has demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study : A study investigated the effects of this compound in combination with doxorubicin on MDA-MB-231 cells. Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of the compound:
Table 2: Summary of Pharmacological Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cells |
| Anti-inflammatory Effects | Reduced cytokine levels in vitro |
| Antimicrobial Activity | Inhibition of bacterial growth |
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
5-(3,6-dihydro-2H-pyridin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h3-4,8H,5-7H2,1-2H3 |
InChIキー |
BMGUPIJNNHDJIH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=O)N2CCC=CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















